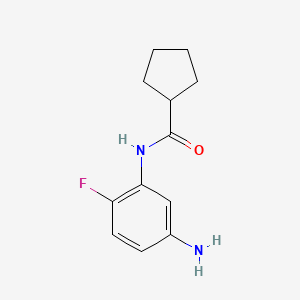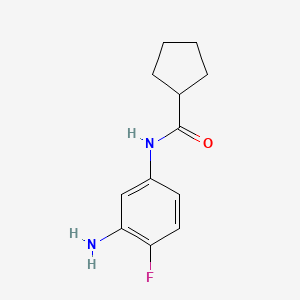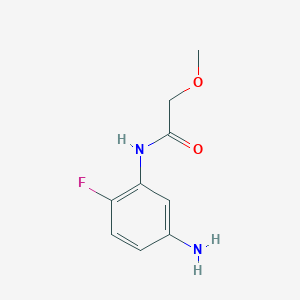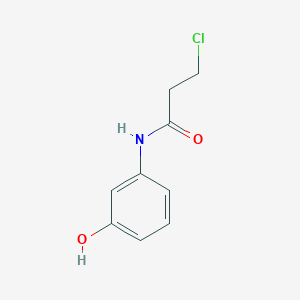
(1-(4-氯苯基)-5-甲基-1H-吡唑-4-基)甲醇
描述
((1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol), also known as CPM, is a chemical compound that has seen increasing research interest due to its potential applications in scientific research. CPM is a hydrophobic molecule that has been studied for its potential use as a reagent in organic synthesis, as well as its potential therapeutic and pharmacological effects.
科学研究应用
抗癌和抗微生物药物
含有类似于(1-(4-氯苯基)-5-甲基-1H-吡唑-4-基)甲醇结构的化合物已被广泛研究,以探讨它们作为抗癌和抗微生物药物的潜力。例如,Katariya等人(2021)的研究合成了结合生物活性杂环实体如噁唑、吡唑烯和吡啶的新化合物。这些化合物在美国国家癌症研究所(NCI)的60种癌细胞系面板上表现出显著的抗癌活性,并且在体外显示出显著的抗菌和抗真菌活性(Katariya, Vennapu, & Shah, 2021)。同样,Hafez、El-Gazzar和Al-Hussain(2016)合成了新的吡唑衍生物,显示出比参考药物多柔比星更高的抗癌活性,并且还展现出良好至优秀的抗微生物活性(Hafez, El-Gazzar, & Al-Hussain, 2016)。
结构和分子特性
与(1-(4-氯苯基)-5-甲基-1H-吡唑-4-基)甲醇结构相关的化合物的分子和结构特性已成为多项研究的焦点。Kariuki、Abdel-Wahab和El‐Hiti(2021)合成并表征了同构噻唑,为其平面分子结构和潜在应用提供了见解(Kariuki, Abdel-Wahab, & El‐Hiti, 2021)。
合成和在生物研究中的应用
类似于(1-(4-氯苯基)-5-甲基-1H-吡唑-4-基)甲醇的化合物已被合成并评估其生物活性。例如,Trilleras等人(2013)在超声条件下合成了一系列1,3-二芳基-5-(1-苯基-3-甲基-5-氯吡唑-4-基)-4,5-二氢吡唑衍生物,证明了该方法在反应时间和产率方面的效率(Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013)。
作用机制
Target of Action
Similar compounds such as pyraclostrobin, which also contains a1-(4-chlorophenyl)-pyrazol-3-yl group, are known to target fungal cells . They inhibit mitochondrial respiration, leading to a reduction of energy-rich ATP that supports essential processes in the fungal cell .
Mode of Action
For instance, Pyraclostrobin, a similar compound, inhibits mitochondrial respiration in fungal cells .
Biochemical Pathways
Similar compounds like pyraclostrobin are known to affect the electron transport chain in mitochondria, disrupting atp production and thus energy supply to the fungal cell .
Pharmacokinetics
Similar compounds such as pyraclostrobin are known to have low solubility in water , which could impact their bioavailability.
Result of Action
Similar compounds like pyraclostrobin are known to cause a reduction in atp production in fungal cells, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of similar compounds in water and organic solvents can affect their distribution in the environment and their bioavailability . Furthermore, the presence of resistant populations can also influence the efficacy of these compounds .
生化分析
Biochemical Properties
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage. Additionally, (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit or activate enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . Additionally, (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and metabolic pathways . Its degradation products may also have distinct biochemical properties that need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and protecting against oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of oxidative damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more prominent.
Metabolic Pathways
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, this compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase and catalase . Additionally, (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within cells.
Transport and Distribution
The transport and distribution of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving specific transporters that recognize its structure . Once inside the cell, (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in oxidative stress responses and energy production . The localization of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol within specific organelles can significantly influence its biochemical activity and the overall cellular response.
属性
IUPAC Name |
[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAEQZXTAYBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599014 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169547-88-0 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


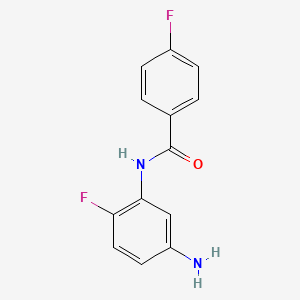
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)
![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
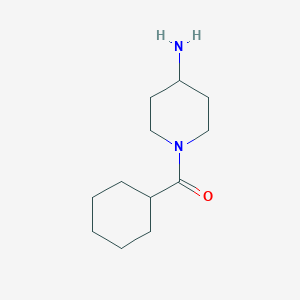
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
